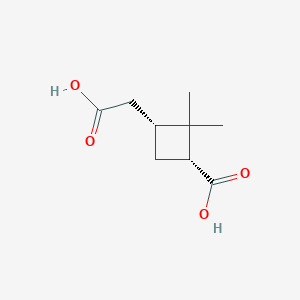
3-O-Methyl-D-glucosamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-O-Methyl-D-glucosamine is a derivative of D-glucosamine, a naturally occurring amino sugar. This compound is known for its role as an inhibitor of N-acetylglucosamine kinase, an enzyme involved in the phosphorylation of glucose. Unlike glucokinase, which is unaffected by this hexosamine, this compound specifically inhibits glucose phosphorylation by N-acetylglucosamine kinase .
Méthodes De Préparation
The synthesis of 3-O-Methyl-D-glucosamine typically involves the selective functionalization of the hydroxyl groups on D-glucosamine. One common method includes the acylation of the 3-hydroxyl group of a 4,6-O-benzylidene acetal protected N-acetyl glucosamine derivative. This process involves several steps, including methyl glucosidation, transacetalization with an appropriate aldehyde dimethyl acetal, deacetylation, and finally, reaction with bromoacetic acid .
Analyse Des Réactions Chimiques
3-O-Methyl-D-glucosamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can modify the functional groups, altering the compound’s properties.
Substitution: The hydroxyl groups can be substituted with other functional groups, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
3-O-Methyl-D-glucosamine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing other complex molecules.
Biology: The compound is utilized in studies involving enzyme inhibition, particularly N-acetylglucosamine kinase.
Medicine: Research has shown its potential in inhibiting glucose phosphorylation, which could have implications for metabolic studies.
Industry: It is used in the production of various biochemical products and as a precursor for other compounds
Mécanisme D'action
The primary mechanism of action of 3-O-Methyl-D-glucosamine involves the inhibition of N-acetylglucosamine kinase. This enzyme catalyzes the phosphorylation of glucose, a key regulatory step in glucose metabolism. By inhibiting this enzyme, this compound affects the metabolic pathways involving glucose, potentially altering cellular processes .
Comparaison Avec Des Composés Similaires
3-O-Methyl-D-glucosamine is unique compared to other similar compounds due to its specific inhibition of N-acetylglucosamine kinase. Similar compounds include:
Glucosamine: A naturally occurring amino sugar involved in the synthesis of glycosylated proteins and lipids.
N-Acetylglucosamine: Another derivative of glucosamine, commonly used in biochemical studies.
Alpha-Methyl-N-Acetyl-D-Glucosamine: A compound belonging to the class of N-acyl-alpha-hexosamines, used in various biochemical applications.
These compounds share structural similarities but differ in their specific biochemical roles and applications.
Propriétés
Formule moléculaire |
C7H15NO5 |
|---|---|
Poids moléculaire |
193.20 g/mol |
Nom IUPAC |
(2R,3R,4R,5R)-2-amino-4,5,6-trihydroxy-3-methoxyhexanal |
InChI |
InChI=1S/C7H15NO5/c1-13-7(4(8)2-9)6(12)5(11)3-10/h2,4-7,10-12H,3,8H2,1H3/t4-,5+,6+,7+/m0/s1 |
Clé InChI |
BKEFOISBTUIXFQ-BDVNFPICSA-N |
SMILES isomérique |
CO[C@H]([C@H](C=O)N)[C@@H]([C@@H](CO)O)O |
SMILES canonique |
COC(C(C=O)N)C(C(CO)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


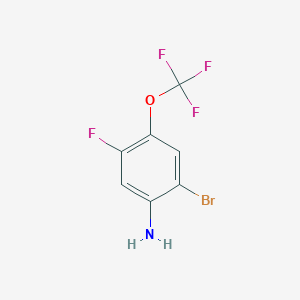
![Spiro[bicyclo[3.3.1]nona-1(9),5,7-triene-3,4'-pyrrolidine]-2,2',3',4,5'-pentone](/img/structure/B12845069.png)


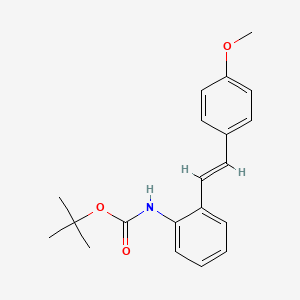

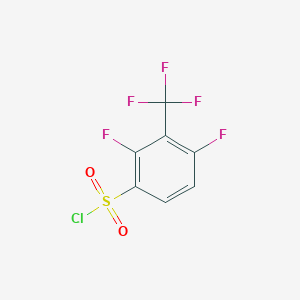
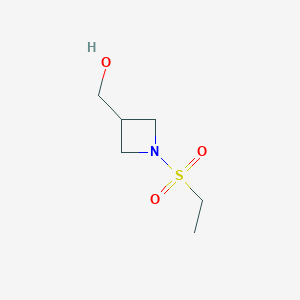

![3-Bromo-5-[(difluoromethyl)sulphonyl]-4-methoxyaniline](/img/structure/B12845114.png)

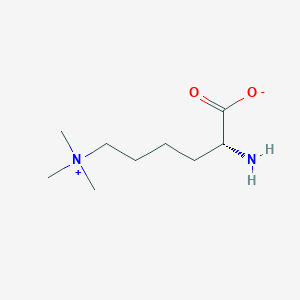
![3,5-Dibromo-2-[(4-fluorobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B12845135.png)
